molecular formula C10H14N2O3S B2992323 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid CAS No. 871217-41-3

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid

Cat. No.: B2992323
CAS No.: 871217-41-3
M. Wt: 242.29
InChI Key: QKPLFCRVSBFDLA-UHFFFAOYSA-N
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Description

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a butanoic acid moiety

Scientific Research Applications

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiourea and α-haloketones, under acidic or basic conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with an appropriate amine.

    Butanoic Acid Addition: The final step involves the coupling of the thiazole derivative with butanoic acid or its derivatives under suitable conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole, 4-methylthiazole, and thiazole-4-carboxylic acid share structural similarities with 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid.

    Other Heterocycles: Imidazoles, oxazoles, and isothiazoles are related heterocyclic compounds with similar chemical properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. Its acetyl and butanoic acid moieties contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-6-9(7(2)13)16-10(12-6)11-5-3-4-8(14)15/h3-5H2,1-2H3,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLFCRVSBFDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCCC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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